![molecular formula C19H26ClNOS B1663546 罗替戈汀盐酸盐 CAS No. 102120-99-0](/img/structure/B1663546.png)
罗替戈汀盐酸盐
描述
rac-Rotigotine Hcl is a high potency and selectivity agonist for D-2 receptor with Ki of 0.69 nM.IC50 Value: 0.69 nM(Ki)Target: D-2 receptorin vitro: rac-Rotigotine showed high potency (Ki = 0.69 nM) and selectivity for D-2 receptors as compared to its potency and selectivity at various other neuronal receptors (Ki in nM): D-1 (678) dopamine, alpha 1-(534) and alpha 2-(195) adrenoceptor, S1-(6940) and S2-(5900) serotonin and muscarine (2660). Very low activity (Ki greater than 10(-5) M) was seen at the beta-adrenoceptor, A1-adenosine, GABAA and benzodiazepine receptors. Furthermore, rac-Rotigotine inhibited the calcium-dependent release of [3H]dopamine (IC50: 4 nM) and [3H]acetylcholine (IC50: 6.3 nM) from rabbit striatal slices in the nanomolar range. These effects of rac-Rotigotine were mediated through activation of D-2 dopamine autoreceptors and D-2 dopamine heteroreceptors, respectively.in vivo: Presynaptic dopaminergic activity in vivo was measurable as an inhibition of the locomotor activity of mice, and in this model rac-Rotigotine was more effective than apomorphine. Moreover, the effect of rac-Rotigotine could be antagonized by sulpiride but not by yohimbine. rac-Rotigotine was equipotent with apomorphine in inducing circling behaviour in 6-OHDA-lesioned rats. rac-Rotigotine had almost no serotonergic activity in vivo.
科学研究应用
Pharmacological Properties
Rac-Rotigotine acts as a non-selective agonist for dopamine receptors, particularly favoring D3 receptors. Its mechanism involves stimulating dopamine pathways, which are crucial for motor control and mood regulation. The drug is delivered via a transdermal patch, providing continuous drug release over 24 hours, which mimics the pharmacokinetic profile of intravenous administration .
Key Pharmacokinetic Data
- Absorption : Approximately 45% of the drug is released from the patch within 24 hours.
- Bioavailability : The absolute bioavailability after transdermal delivery is about 37% .
- Elimination : Rotigotine is primarily excreted in urine as inactive conjugates, with a half-life of about 5 to 7 hours post-patch removal .
Parkinson's Disease (PD)
Rac-Rotigotine is indicated for both early and advanced stages of PD. Clinical studies have demonstrated significant improvements in motor function and overall quality of life for patients using the transdermal patch compared to placebo groups. For instance, one study reported a substantial reduction in Unified Parkinson's Disease Rating Scale (UPDRS) scores among patients treated with rotigotine .
Restless Legs Syndrome (RLS)
The compound has also shown efficacy in treating moderate to severe RLS. Patients experienced significant alleviation of symptoms such as nocturnal limb discomfort and sleep disturbances. The treatment resulted in improved scores on the Pittsburgh Sleep Quality Index and other validated scales .
Potential Antidepressant Effects
Emerging research suggests that rac-Rotigotine may possess antidepressant properties due to its dopaminergic activity. This aspect is being explored further in clinical settings to assess its viability as an adjunct treatment for depression .
Case Studies
Case Study 1: Efficacy in Motor Function Improvement
A randomized controlled trial involving 130 subjects with advanced PD assessed the impact of various doses of rac-Rotigotine. Results indicated that patients experienced significant improvements in motor function as measured by UPDRS Part III scores, particularly during early morning hours when symptoms typically worsen .
Case Study 2: Sleep Quality Enhancement
In another study focused on RLS, participants reported marked improvements in sleep quality and reductions in nocturnal symptoms after consistent use of the rotigotine patch over several weeks. The data suggested that rotigotine effectively mitigated symptoms that disrupt sleep, leading to better overall health outcomes .
Comparative Efficacy Table
Condition | Treatment Type | Improvement Metrics | Statistical Significance |
---|---|---|---|
Parkinson's Disease | Transdermal Patch | UPDRS Part III score reduction | p < 0.0002 |
Restless Legs Syndrome | Transdermal Patch | Pittsburgh Sleep Quality Index | p < 0.0001 |
作用机制
Target of Action
Rac-Rotigotine Hydrochloride is a non-ergoline dopamine agonist . It primarily targets dopamine receptors, specifically D1, D2, and D3 . It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and acts as an antagonist of the α2B-adrenergic receptor . These receptors play crucial roles in various neurological processes, including motor control, mood regulation, and reward mechanisms.
Mode of Action
As a full agonist of dopamine receptors, Rac-Rotigotine Hydrochloride mimics the neurotransmitter dopamine by activating its receptors . It binds to these receptors and triggers a response, thereby simulating the effect of dopamine. It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and the α2B-adrenergic receptor as an antagonist .
Biochemical Pathways
Rac-Rotigotine Hydrochloride affects the dopaminergic and serotonergic pathways by interacting with their respective receptors . By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission, which is often impaired in conditions like Parkinson’s disease and restless leg syndrome . Its interaction with the 5-HT1A serotonergic receptor and the α2B-adrenergic receptor also contributes to its overall pharmacological effects .
Pharmacokinetics
Rac-Rotigotine Hydrochloride is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of administration maintains stable plasma concentrations of the drug over 24 hours . The bioavailability of the drug is approximately 37% when administered transdermally . It is metabolized in the liver via cytochrome P450-mediated pathways and has an elimination half-life of 5-7 hours . The drug is excreted in urine (71%) and feces (23%) .
Result of Action
The activation of dopamine receptors by Rac-Rotigotine Hydrochloride leads to various molecular and cellular effects. It stimulates post-synaptic dopaminergic neurons, which can help alleviate symptoms of conditions like Parkinson’s disease and restless leg syndrome . Additionally, it has been shown to protect against certain types of cellular damage .
Action Environment
The action of Rac-Rotigotine Hydrochloride can be influenced by various environmental factors. For instance, the stability of the drug can be affected by oxidation . Furthermore, genetic polymorphisms in drug-metabolizing enzymes such as cytochrome P450 2C19 and 2C9 can influence the pharmacokinetics and pharmacodynamics of the drug . The drug’s efficacy can also be affected by factors such as the patient’s age, overall health status, and the presence of other medications .
生化分析
Biochemical Properties
Rac-Rotigotine Hydrochloride is an agonist at all 5 dopamine receptor subtypes (D1-D5), but binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . Rac-Rotigotine Hydrochloride also inhibits dopamine uptake and prolactin secretion .
Cellular Effects
Rac-Rotigotine Hydrochloride has been shown to significantly reduce the symptoms of Parkinson’s disease . It ameliorates movement symptoms and activities of daily living limitations . It also improves sleep quality .
Molecular Mechanism
Rac-Rotigotine Hydrochloride works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Rac-Rotigotine Hydrochloride shows constant in vivo absorption, resembling zero-order kinetics . This constant absorption through the skin into the central circulation is a basis for stable drug exposure .
Metabolic Pathways
Rac-Rotigotine Hydrochloride is subject to a pronounced metabolism through several pathways, including various Cytochrome P450 enzymes like CYP 1A2, 2C9, 2C19, 2D6, 3A4, and conjugation . Elimination of metabolites occurs primarily renally (71%) and to a lesser extent via feces (23%) .
Transport and Distribution
Rac-Rotigotine Hydrochloride is lipid soluble, readily penetrating through the skin, and skin-compatible . It is delivered into the systemic circulation from transdermal patches in a continuous manner, similar to an intravenous infusion .
生物活性
Rac-Rotigotine Hydrochloride is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease (PD). Its unique pharmacological profile, including its action on multiple dopamine receptor subtypes, contributes to its therapeutic efficacy. This article delves into the biological activity of rac-Rotigotine Hydrochloride, supported by data tables, case studies, and detailed research findings.
Pharmacological Profile
Rac-Rotigotine acts as an agonist at dopamine receptors, demonstrating high affinity for D2 and D3 receptors with Ki values of 13 nM and 0.71 nM, respectively . Additionally, it exhibits significant affinity for serotonin 5-HT1A and adrenergic α2B receptors .
Table 1: Receptor Binding Affinities of Rac-Rotigotine
Receptor Type | Ki Value (nM) | Affinity Level |
---|---|---|
D2 | 13 | High |
D3 | 0.71 | Very High |
D1 | ~72 | Low |
D4 | ~80 | Moderate |
D5 | ~80 | Moderate |
5-HT1A | Variable | Significant |
α2B | Variable | Significant |
Clinical Efficacy
Clinical trials have demonstrated that rac-Rotigotine significantly improves motor functions and activities of daily living in PD patients. A notable study showed a weighted mean difference (WMD) in the Unified Parkinson's Disease Rating Scale (UPDRS) activities of daily living (ADL) score of -1.69 (95% CI -2.18 to -1.19; p<0.0001) when compared to placebo .
Case Study: Efficacy in Early-Stage PD
In a randomized controlled trial involving early-stage PD patients, rac-Rotigotine was administered via transdermal patches at doses ranging from 2 to 16 mg/24 h. The results indicated significant improvements in UPDRS scores, with a mean difference of -3.98 in motor function compared to placebo (p<0.0001) .
Non-Motor Symptoms
Rac-Rotigotine has also been shown to alleviate non-motor symptoms associated with PD, such as fatigue and depression. In the RECOVER trial, rotigotine improved scores on the Non-Motor Symptoms Scale (NMSS), particularly in the "Sleep/fatigue" and "Mood/apathy" domains .
Table 2: Non-Motor Symptoms Improvement
Symptom Domain | Improvement Observed | p-value |
---|---|---|
Sleep/Fatigue | Fatigue reduction | <0.0001 |
Mood/Apathy | Interest loss | <0.0001 |
Sadness | <0.01 | |
Difficulty experiencing pleasure | <0.05 |
Safety Profile
While rac-Rotigotine is effective, it is associated with certain adverse events. A meta-analysis indicated a higher withdrawal rate due to adverse events compared to placebo (11.4% vs. 6.4%; RR 1.82, 95% CI 1.29-2.59; p=0.0008) . Common adverse events include application-site reactions, dizziness, nausea, and somnolence.
属性
IUPAC Name |
6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。